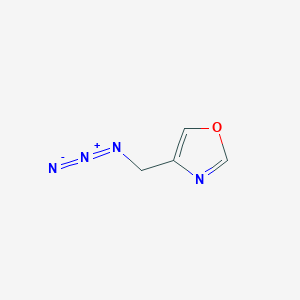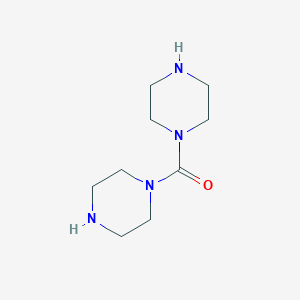
Di(1-piperazinyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(1-piperazinyl)methanone is a chemical compound with the molecular formula C9H18N4O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di(1-piperazinyl)methanone can be synthesized through several methods. One common method involves the reaction of piperazine with formaldehyde under controlled conditions. The reaction typically takes place in an aqueous medium with a suitable catalyst to facilitate the formation of the methanone derivative.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where piperazine and formaldehyde are combined under optimized conditions to maximize yield and purity. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Di(1-piperazinyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The nitrogen atoms in the piperazine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Di(1-piperazinyl)methanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: this compound derivatives are explored for their potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of di(1-piperazinyl)methanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: A simpler derivative with a similar ring structure but without the methanone group.
N-Methylpiperazine: A derivative with a methyl group attached to one of the nitrogen atoms.
Phenyl(piperazin-1-yl)methanone: A compound with a phenyl group attached to the piperazine ring.
Uniqueness
Di(1-piperazinyl)methanone is unique due to the presence of the methanone group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules.
Propriétés
Formule moléculaire |
C9H18N4O |
|---|---|
Poids moléculaire |
198.27 g/mol |
Nom IUPAC |
di(piperazin-1-yl)methanone |
InChI |
InChI=1S/C9H18N4O/c14-9(12-5-1-10-2-6-12)13-7-3-11-4-8-13/h10-11H,1-8H2 |
Clé InChI |
WKSZAWDBMJQRKJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(=O)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


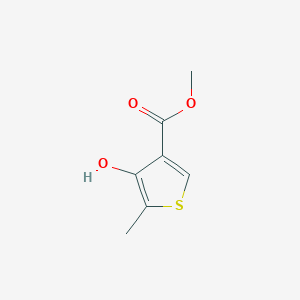
![2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile](/img/structure/B13505835.png)

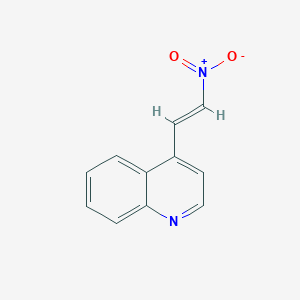
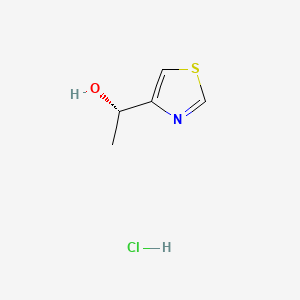
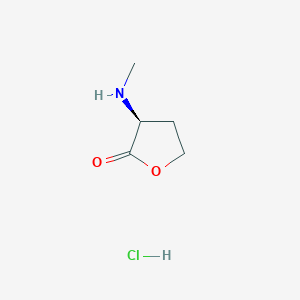
![4-amino-1,6-dimethyl-1H,6H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione](/img/structure/B13505874.png)
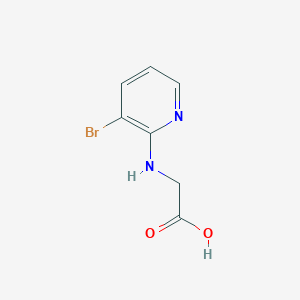
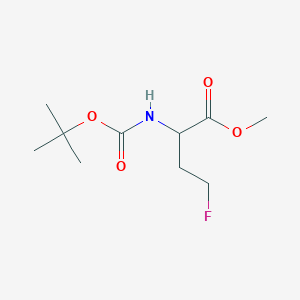
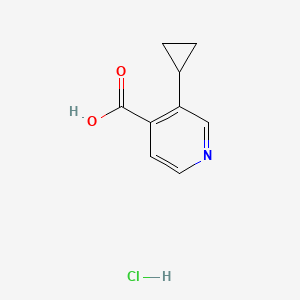
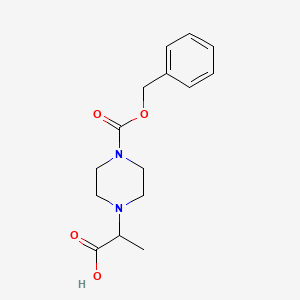
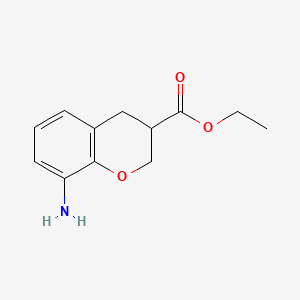
![Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate](/img/structure/B13505901.png)
